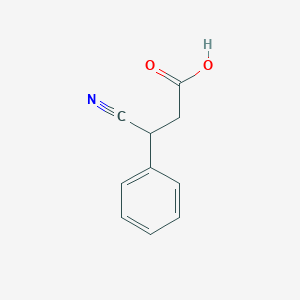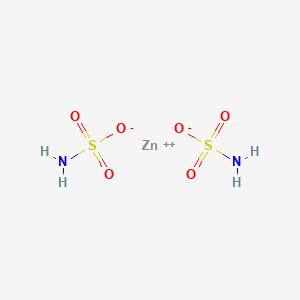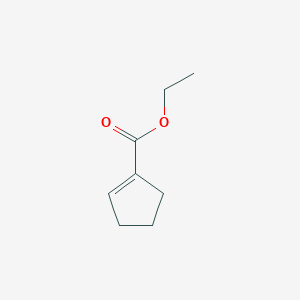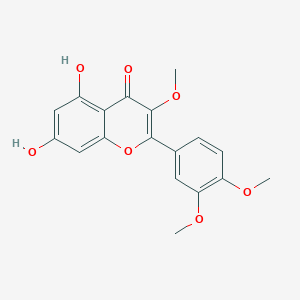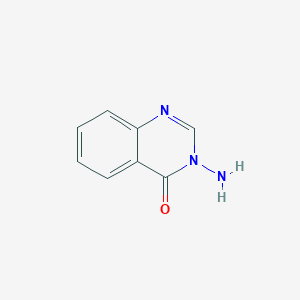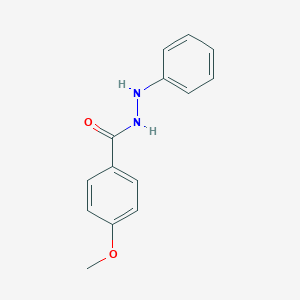
4-methoxy-N'-phenylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-phenylbenzohydrazide, also known as MPBH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzohydrazide and is used in the synthesis of several other compounds.
Aplicaciones Científicas De Investigación
4-methoxy-N'-phenylbenzohydrazide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-methoxy-N'-phenylbenzohydrazide has been used as a starting material for the synthesis of several compounds with potential anticancer, antifungal, and antibacterial properties. 4-methoxy-N'-phenylbenzohydrazide has also been used as a precursor for the synthesis of several other compounds that exhibit anti-inflammatory, analgesic, and anticonvulsant activities.
Mecanismo De Acción
The exact mechanism of action of 4-methoxy-N'-phenylbenzohydrazide is still not fully understood. However, studies have shown that 4-methoxy-N'-phenylbenzohydrazide can inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators, which can help in reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
4-methoxy-N'-phenylbenzohydrazide has been shown to exhibit several biochemical and physiological effects. Studies have shown that 4-methoxy-N'-phenylbenzohydrazide can reduce inflammation, pain, and fever in animal models. 4-methoxy-N'-phenylbenzohydrazide has also been shown to exhibit antifungal, antibacterial, and anticancer activities in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N'-phenylbenzohydrazide has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and the starting materials required for its synthesis are readily available. 4-methoxy-N'-phenylbenzohydrazide is also stable under normal laboratory conditions, making it easy to handle and store. However, 4-methoxy-N'-phenylbenzohydrazide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, 4-methoxy-N'-phenylbenzohydrazide can exhibit some toxicity at higher concentrations, which needs to be taken into consideration while designing experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N'-phenylbenzohydrazide. One potential direction is to explore its potential as a drug for the treatment of various diseases. Studies have shown that 4-methoxy-N'-phenylbenzohydrazide exhibits anticancer, antifungal, and antibacterial activities, which makes it a promising candidate for drug development. Another potential direction is to explore the mechanism of action of 4-methoxy-N'-phenylbenzohydrazide in more detail. Understanding the mechanism of action can help in designing more effective drugs based on 4-methoxy-N'-phenylbenzohydrazide. Additionally, exploring the potential of 4-methoxy-N'-phenylbenzohydrazide as a starting material for the synthesis of new compounds with improved properties can also be a promising direction for future research.
Conclusion:
In conclusion, 4-methoxy-N'-phenylbenzohydrazide is a versatile compound with potential applications in various fields. Its ease of synthesis, stability, and potential biological activities make it a promising candidate for drug development. Further research is needed to explore its potential as a drug and to understand its mechanism of action in more detail.
Métodos De Síntesis
4-methoxy-N'-phenylbenzohydrazide can be synthesized through a simple reaction between 4-methoxybenzohydrazide and benzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified through recrystallization to obtain pure 4-methoxy-N'-phenylbenzohydrazide.
Propiedades
Número CAS |
15089-03-9 |
|---|---|
Nombre del producto |
4-methoxy-N'-phenylbenzohydrazide |
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-methoxy-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,16,17) |
Clave InChI |
FUKLJLAWEQBGGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 |
Otros números CAS |
15089-03-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



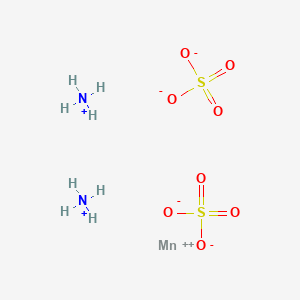
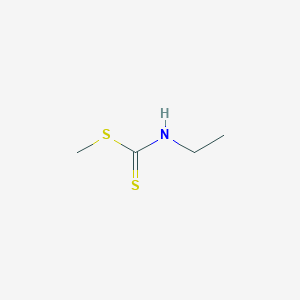
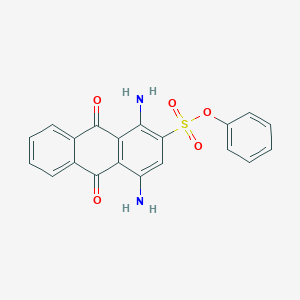
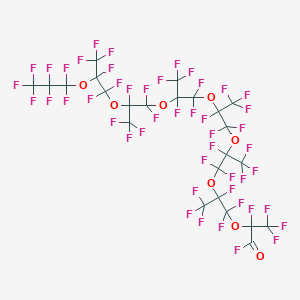
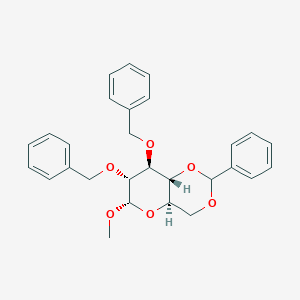
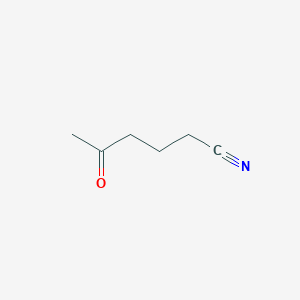

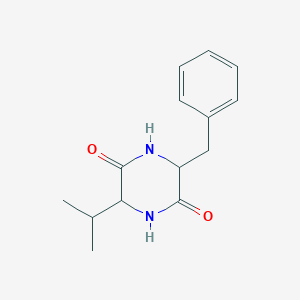
![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
